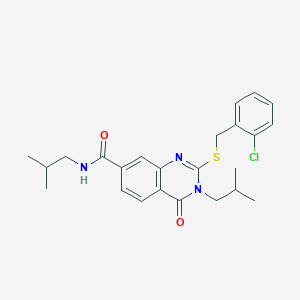

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

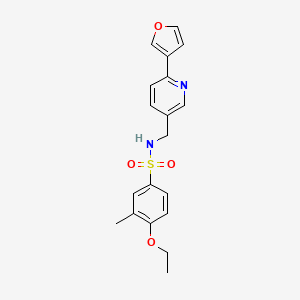

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a member of the imidazole family and has been synthesized using various methods. In

科学的研究の応用

Anticancer Research

The benzimidazole derivatives, to which this compound belongs, have been extensively studied for their anticancer properties. The presence of substituent groups like the methoxyphenyl and phenyl groups in its structure can significantly influence bioactivity against cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate) . These compounds can be synthesized with high yield and efficiency, making them promising candidates for the development of new anticancer drugs.

Drug Development

Benzimidazole derivatives are analogs of nucleotides found in the human body, which makes them suitable for drug development. Changes in functional groups on the core structure can improve bioactivities, leading to the production of commercially available anticancer drugs . This compound could be a precursor in the synthesis of new drugs targeting various diseases.

Structure-Activity Relationship (SAR) Studies

The compound’s structure allows for SAR analysis, which is crucial in understanding the relationship between the chemical structure of a molecule and its biological activity. This can guide the design of more potent and selective drugs .

Pharmacological Investigations

The electron-donating methoxy group and the phenyl group in the compound’s structure could enhance its pharmacological properties. These groups have been associated with increased anticancer activity, which can be explored further in pharmacological studies .

Chemical Synthesis and Separation Techniques

The compound’s synthesis process involves reacting ortho-phenylenediamines with benzaldehydes, using sodium metabisulphite as an oxidizing agent. This method provides a simple and efficient way to obtain benzimidazole derivatives, which can be easily separated using solvents like hexane and water .

Bioactivity Enhancement

Substituent groups in the benzimidazole derivatives can be modified to enhance bioactivity. The presence of electron-donating groups has been shown to increase anticancer activity, while electron-withdrawing groups decrease it. This compound’s specific substituents could be studied to optimize its bioactivity .

特性

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-20-18(23)13-25-19-21-12-17(14-8-10-16(24-2)11-9-14)22(19)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUQNSZNWCRNRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

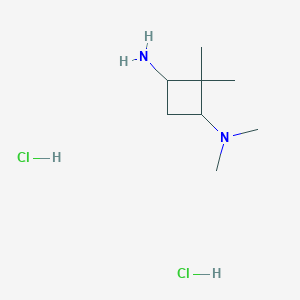

![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2360650.png)

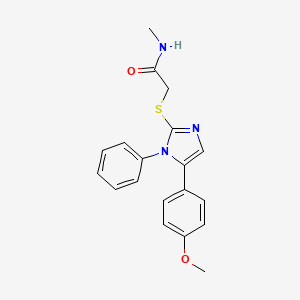

![(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2360663.png)

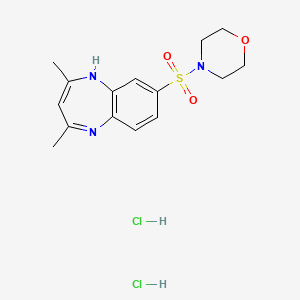

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2360664.png)

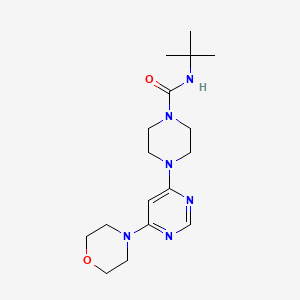

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2360672.png)